molecular formula C6H12FNO B13041454 4-Fluoroazepan-3-ol

4-Fluoroazepan-3-ol

Cat. No.: B13041454
M. Wt: 133.16 g/mol
InChI Key: ITQAIPLTHRXFQD-UHFFFAOYSA-N
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Description

4-Fluoroazepan-3-ol is a chemical compound with the molecular formula C6H12FNO. It is a fluorinated derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a fluorine atom and a hydroxyl group in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroazepan-3-ol typically involves the fluorination of azepane derivatives. One common method includes the reaction of 4-fluoro-3-nitrophenyl azide with suitable reagents under controlled conditions . The reaction is carried out at low temperatures, around -20°C, to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroazepan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the nitrogen-containing ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated or non-fluorinated derivatives.

Scientific Research Applications

4-Fluoroazepan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoroazepan-3-ol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    4-Fluoroazepan-3-ol hydrochloride: A hydrochloride salt form with similar properties.

    Fluorinated pyridines: Compounds with similar fluorine substitution but different ring structures.

    Fluoro-3-nitrophenyl azide: A precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific combination of a fluorine atom and a hydroxyl group on the azepane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

4-fluoroazepan-3-ol

InChI

InChI=1S/C6H12FNO/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4H2

InChI Key

ITQAIPLTHRXFQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CNC1)O)F

Origin of Product

United States

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